1-(3-Phenylpropyl)-1,4-diazepane
Overview
Description
The name “1-(3-Phenylpropyl)-1,4-diazepane” suggests that this compound is a diazepane, which is a seven-membered ring containing two nitrogen atoms, with a phenylpropyl group attached. Phenylpropyl is a two-part structure consisting of a phenyl group (a ring of 6 carbon atoms, the basic unit of many aromatic compounds) and a propyl group (a three-carbon chain)^ .
Molecular Structure Analysis
The molecular structure of “1-(3-Phenylpropyl)-1,4-diazepane” would likely involve a seven-membered diazepane ring with a phenylpropyl group attached. Quantum mechanical techniques such as density functional theory (DFT) can be used to investigate the molecular structure and vibrational spectrum of similar compounds^ .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Phenylpropyl)-1,4-diazepane” would depend on the specific conditions and reagents used. In general, diazepanes can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups they may have. For example, 3-phenylpropanol has been used in the hydrogenation of trans-cinnamaldehyde^ .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Phenylpropyl)-1,4-diazepane” would depend on its specific structure. For example, similar compounds like 3-phenylpropyl acetate have a molecular weight of 178.23 g/mol^ .Scientific Research Applications
(Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene)-2-(((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)methyl)cyclobut-1-en-1-olate
- Application Summary : This compound is a redshifted hydrophobic squaraine dye synthesized via a three-step pathway. It’s being analyzed for its applications as fluorophores in the field of bioimaging .
- Methods of Application : The dye is characterized by spectroscopic techniques, such as 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectroscopy. Its optical properties are reported using absorbance and fluorescence studies .
- Results or Outcomes : The hydrophobicity of the dye was studied with absorbance and fluorescence spectroscopy in water–methanol mixtures and showed J-aggregates as the water concentration increased .
2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}-1,1-dimethyl-3-(3-phenylpropyl)-1H-benzo[e]indolium Iodide
- Application Summary : This compound is a red-shifted heptamethine cyanine dye that could be very useful for biochemists and bioanalytical chemists for probing lipophilic environments, including the hydrophobic pockets of enzymes .
- Methods of Application : The heptamethine dye structure was characterized by various spectroscopic techniques including 1H-NMR, 13C-NMR and high-resolution accurate mass spectroscopy (HRMS) .
- Results or Outcomes : The hydrophobicity of the dye was shown spectrally by varying methanol/water ratios and observing corresponding absorbance and fluorescence spectral changes .
Safety And Hazards
The safety and hazards associated with “1-(3-Phenylpropyl)-1,4-diazepane” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds like 3-phenylpropyl isocyanate can cause skin and eye irritation and may cause respiratory irritation^ .
Future Directions
properties
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUITYRPYRQXLRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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